Tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is not directly reported in the provided papers. However, related compounds have been synthesized using various methods. For instance, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate was synthesized through two efficient and scalable routes, which could potentially be adapted for the synthesis of the target compound . Additionally, a general procedure for esterification of carboxylic acids with diazoalkanes generated in situ was described, which might be applicable to the synthesis of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate .
Molecular Structure Analysis
The molecular structure of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate is not directly described in the papers. However, the structure of a related compound, tert-butyl 7,9-dibenzyl-2-oxo-1,7,9-triazaspiro[4.5]dec-3-ene-1-carboxylate, was reported to have mirror symmetry with a hexahydropyrimidine ring in a chair conformation . This information could provide insights into the likely conformational properties of the target compound.
Chemical Reactions Analysis
The papers do not provide specific reactions for tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate. However, the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal was studied, leading to a mixture of isomeric condensation products . This suggests that the target compound may also undergo similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate are not discussed in the provided papers. However, the synthesis and properties of related spirocyclic and azaspiro compounds suggest that the target compound may exhibit interesting reactivity and stability characteristics suitable for further chemical derivatization .
Case Studies
No case studies involving tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate were found in the provided papers. However, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate as a key intermediate of Rho–Kinase inhibitor K-115 demonstrates the relevance of similar compounds in pharmaceutical synthesis .
Scientific Research Applications
Supramolecular Arrangements
The compound is used in studying supramolecular arrangements in cyclohexane-5-spirohydantoin derivatives. The crystallographic analysis of these derivatives, including tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate, helps in understanding the molecular and crystal structure relationships and their implications in supramolecular chemistry (Graus, S., Casabona, D., Uriel, S., Cativiela, C., & Serrano, J., 2010).
Synthesis and Characterization
The compound has been synthesized and characterized for its structure and potential applications. For instance, an improved synthesis method was developed for diazaspiro[4.4] nonane, showing higher efficiency and better yield, important for advanced material science and organic chemistry research (Ji Zhiqin, 2004).
Conformational Analysis in Peptide Synthesis
In the field of peptide synthesis, tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate derivatives have been used to create spirolactams, which are seen as conformationally restricted pseudopeptides. These derivatives are vital in the synthesis of constrained surrogates for dipeptides, contributing significantly to bioorganic chemistry and drug design (Fernandez, M. M., Diez, A., Rubiralta, M., Montenegro, E., Casamitjana, N., Kogan, M., & Giralt, E., 2002).
Application in Biological Activity Studies
This compound and its derivatives have been utilized in studies focusing on biological activities. For example, research has been done on synthesizing new compounds with potential biological activities by modifying the tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate structure (Meyers, M. J., Muizebelt, I., van Wiltenburg, J., Brown, D. L., & Thorarensen, A., 2009).
Crystal and Molecular Structure Analysis
The compound is also used in crystal and molecular structure analysis. For instance, studies have been conducted to understand the crystal structure of tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate derivatives, which is crucial in the field of crystallography and materials science (Dong, Y., Yun, H., Suh, J. M., Ahn, Y., & Ha, H., 1999).
properties
IUPAC Name |
tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-7-5-12(9-14)4-6-13-8-12/h13H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPARSNAMZJAPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10632513 | |
Record name | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
236406-49-8 | |
Record name | tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10632513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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